N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-ethanesulfonyl-benzylamine and 3-trifluoromethyl-benzoic acid.
Coupling Reaction: The amine group of 5-chloro-2-ethanesulfonyl-benzylamine is coupled with the carboxylic acid group of 3-trifluoromethyl-benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethane sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role as an inhibitor of epithelial discoidin domain receptor 1 (DDR1), which is involved in cell adhesion, migration, and proliferation.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and inflammatory conditions by targeting DDR1.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting epithelial discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase. DDR1 is involved in various cellular processes, including cell adhesion, migration, and proliferation. By inhibiting DDR1, the compound can disrupt these processes, leading to potential therapeutic effects in diseases such as cancer and fibrosis .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide: The parent compound.
Quinazolinedione Derivatives: Compounds with similar inhibitory activity for protein kinases.
Thieno[3,2-D]pyrimidine Derivatives: Another class of compounds with inhibitory activity for protein kinases.
Uniqueness
This compound is unique due to its specific inhibition of DDR1, which distinguishes it from other kinase inhibitors. Its structure allows for selective binding to DDR1, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C17H15ClF3NO3S |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-[(5-chloro-2-ethylsulfonylphenyl)methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H15ClF3NO3S/c1-2-26(24,25)15-7-6-14(18)9-12(15)10-22-16(23)11-4-3-5-13(8-11)17(19,20)21/h3-9H,2,10H2,1H3,(H,22,23) |
InChI Key |
YHSRDHPSFFNXQB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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